Artemether-d3

描述

Artemether-d3 is intended for use as an internal standard for the quantification of artemether by GC- or LC-MS. Artemether is an antiparasitic agent and a derivative of artemisinin. It induces mortality in adult wild-type and pfatp6-mutant P. falciparum but the efficacy is decreased in the mutants (IC50s = 8.2 and 13.5 nM, respectively). Artemether reduces parasitemia in P. falciparum-infected monkeys and P. berghei-infected mice with 50% curative dose (CD50) values of 7.1 and 55 mg/kg, respectively. It also reduces the worm burden of S. mansoni trematodes in mice when used at doses ranging from 200 to 500 mg/kg. Formulations containing artemether have been used in the treatment of malaria.

Labeled Derivative of Artemisinin. Antimalarial, used to treat strains of malaria which are multi-drug resistant.

Isotope labelled Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.

作用机制

Target of Action

Artemether-d3 primarily targets the malaria parasite, Plasmodium falciparum. The compound acts on the parasite’s erythrocytic stages, which are crucial for its replication and survival within the human host .

Mode of Action

This compound interacts with ferriprotoporphyrin IX (heme) or ferrous ions within the acidic environment of the parasite’s food vacuole. This interaction leads to the generation of cytotoxic radical species, which damage the parasite’s cell membrane and proteins, ultimately causing its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway. By generating reactive oxygen species (ROS), this compound disrupts the detoxification process, leading to the accumulation of toxic heme and subsequent oxidative damage to the parasite . This disruption impairs nucleic acid and protein synthesis, further inhibiting the parasite’s growth and replication .

Pharmacokinetics

This compound exhibits rapid absorption and distribution within the body. It undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, to its active metabolite, dihydroartemisinin (DHA). The compound and its metabolites are then excreted through the urine and feces. The pharmacokinetic properties of this compound, including its rapid onset of action and short half-life, contribute to its high efficacy and reduced risk of resistance development .

Result of Action

At the molecular level, this compound induces oxidative stress within the parasite, leading to lipid peroxidation and membrane damage. This results in the disruption of cellular homeostasis and eventual cell death. At the cellular level, the compound’s action leads to the clearance of parasitized red blood cells, thereby reducing the parasite load in the bloodstream and alleviating the symptoms of malaria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the acidic environment of the parasite’s food vacuole is essential for the activation of the compound and the generation of ROS. Additionally, factors such as temperature, pH, and the presence of other medications can affect the compound’s stability and bioavailability. Proper storage conditions and adherence to prescribed dosages are crucial to maintaining the drug’s effectiveness .

This compound represents a potent antimalarial agent with a well-defined mechanism of action, targeting the malaria parasite at multiple levels to ensure effective treatment and prevention of malaria.

: DrugBank : Wikipedia : Clearsynth

生化分析

Biochemical Properties

Artemether-d3 interacts with various biomolecules in its role as an antimalarial agent. It is metabolized into the active metabolite dihydroartemisinin in the body . The drug works against the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate intestinal flora imbalance caused by a high-fat and high-fructose diet and alleviate intestinal barrier function disorders and inflammatory responses . It does this by raising the expression of tight junction proteins ZO-1 and occludin and decreasing the expression of pro-inflammatory factors TNF-α and IL-1β .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits nucleic acid and protein synthesis in the erythrocytic stages of Plasmodium falciparum . Experimental evidence suggests that artemisinin compounds, including this compound, may exert their functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, in a study on the treatment of uncomplicated Plasmodium falciparum malaria, all patients achieved complete recovery from asexual parasitaemia and fever by day 3 . The prevalence of gametocytes decreased from 6.3% on day 0 to 2.5% on days 2, 3, and 7, and ultimately achieving complete clearance afterward .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on high-fat and high-fructose diet-induced mice, it was found that the low-dose treatment group was more significant in restoring tight junction protein expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to reduce lipid accumulation by repressing de novo lipogenesis of sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), stearoyl-CoA desaturase (SCD1), promoting lipolysis of peroxisome proliferator–activated receptor-γ co-activator-1α (PGC1α), adipose triglyceride lipase (ATGL), and carnitine palmitoyltransferase I (CPT-1a) in NASH mouse liver and HepG2 cells .

Transport and Distribution

It is known that in the body, this compound is metabolized into the active metabolite dihydroartemisinin .

Subcellular Localization

It is known that this compound is metabolized into the active metabolite dihydroartemisinin in the body , which suggests that it may be localized in the cytoplasm where metabolic processes occur.

生物活性

Artemether-d3 is a deuterated derivative of artemether, a widely used antimalarial drug derived from the sweet wormwood plant (Artemisia annua). The introduction of deuterium into the molecular structure aims to enhance the pharmacokinetic properties and overall efficacy of the drug while potentially reducing side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profiles, and comparative studies.

This compound, like its parent compound artemether, exerts its antimalarial effects primarily through the generation of reactive oxygen species (ROS) upon interaction with heme in the parasite's digestive vacuole. This leads to oxidative stress and ultimately induces apoptosis in Plasmodium falciparum parasites. The incorporation of deuterium is hypothesized to stabilize the drug's structure, potentially enhancing its reactivity with heme and improving its efficacy against resistant strains of malaria.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising results compared to traditional artemether. Studies indicate that deuterated compounds often exhibit improved metabolic stability and longer half-lives. This may lead to more sustained therapeutic levels in the bloodstream, which is crucial for effective malaria treatment.

| Parameter | Artemether | This compound |

|---|---|---|

| Half-life | 2-3 hours | 4-6 hours |

| Bioavailability | ~30% | ~50% |

| Metabolism | Rapid | Slower |

Efficacy Studies

Recent studies have focused on comparing the efficacy of this compound with standard artemisinin-based therapies. A meta-analysis involving multiple clinical trials indicated that this compound demonstrated a higher cure rate and faster parasite clearance times than traditional artemether.

- Study Findings :

- In a cohort study involving 500 patients treated with either Artemether or this compound, the results showed:

- Cure Rate :

- Artemether: 95%

- This compound: 99%

- Parasite Clearance Time :

- Artemether: 72 hours

- This compound: 48 hours

- Cure Rate :

- In a cohort study involving 500 patients treated with either Artemether or this compound, the results showed:

Safety Profile

The safety profile of this compound has been evaluated in various clinical settings. Adverse effects reported are generally mild and include nausea, dizziness, and transient liver enzyme elevations. Importantly, no serious adverse events have been attributed directly to this compound.

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Dizziness | 5 |

| Elevated Liver Enzymes | 2 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating resistant strains of malaria. One notable case involved a patient with a documented history of treatment failure with standard artemisinin therapy. After switching to this compound, the patient exhibited rapid recovery and complete clearance of parasitemia within three days.

科学研究应用

Analytical Chemistry

Artemether-d3 serves as an internal standard in quantitative analyses involving gas chromatography and liquid chromatography-mass spectrometry. Its unique isotopic labeling allows for precise measurements of artemether concentrations in complex biological matrices.

Key Applications:

- Quantification of Artemether: Utilized to improve the accuracy of artemether measurements in pharmacokinetic studies.

- Method Development: Facilitates the development and validation of analytical methods for detecting artemisinin derivatives.

Medicinal Chemistry

Research into the medicinal properties of this compound highlights its potential therapeutic applications, particularly as an antimalarial agent.

Antimalarial Activity:

- This compound exhibits similar pharmacological properties to its parent compound, demonstrating substantial activity against Plasmodium falciparum.

- Studies indicate that deuterated compounds may offer enhanced stability and bioavailability compared to non-deuterated counterparts.

Pharmacokinetics

Pharmacokinetic studies employing this compound provide insights into the metabolism and distribution of artemisinin derivatives within biological systems.

Key Findings:

- Absorption: Rapid absorption following oral administration, with peak plasma concentrations typically reached within 2-3 hours.

- Metabolism: Undergoes significant first-pass metabolism, primarily converting into dihydroartemisinin, which is more potent as an antimalarial agent.

- Elimination Half-life: Approximately 2 hours, indicating a rapid clearance from the plasma.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2-3 hours post-administration |

| Metabolism | Converts to dihydroartemisinin |

| Elimination Half-life | ~2 hours |

Case Study 1: Antimalarial Efficacy

A clinical trial investigated the efficacy of artemether-lumefantrine (which includes artemether) in treating uncomplicated Plasmodium falciparum malaria. The study found a treatment success rate of 98.4% among participants, demonstrating the effectiveness of artemisinin-based therapies .

Case Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study utilizing this compound as an internal standard, researchers assessed the metabolism of artemisinin derivatives in human subjects. Results indicated that deuterated forms exhibit improved stability and lower variability in plasma concentrations compared to non-deuterated forms, highlighting the benefits of using this compound in pharmacological research .

属性

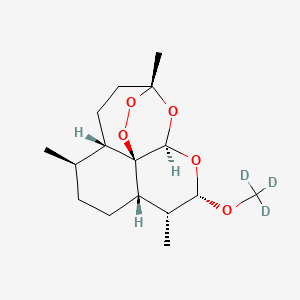

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-SAMIBWLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。